

Spectral data (NMR, IR, MS) of 4-Chlorophenyl benzoate

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Compound of Interest

Compound Name: 4-Chlorophenyl benzoate

Cat. No.: B104076

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An In-depth Technical Guide to the Spectral Data of **4-Chlorophenyl Benzoate**

Introduction

4-Chlorophenyl benzoate, with the chemical formula $C_{13}H_9ClO_2$, is an aromatic ester of significant interest in synthetic chemistry. It serves as a key reagent in the synthesis of various organic compounds, including phenstatin analogs which exhibit antitubulin activity.^[1] Accurate structural elucidation and purity assessment of **4-chlorophenyl benzoate** are paramount for its application in research and development. This technical guide provides a comprehensive overview of its spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **4-chlorophenyl benzoate**, both 1H and ^{13}C NMR are essential for structural confirmation.

1H NMR Spectroscopy

The 1H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The aromatic protons of **4-chlorophenyl benzoate** are deshielded and appear in the range of 6.5-8.0 δ .^{[2][3]}

Table 1: ^1H NMR Spectral Data for **4-Chlorophenyl Benzoate**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--|
| ~ 8.2 | Doublet (d) | 2H | Protons ortho to the carbonyl group (Benzoate ring) |
| ~ 7.6 | Triplet (t) | 1H | Proton para to the carbonyl group (Benzoate ring) |
| ~ 7.5 | Triplet (t) | 2H | Protons meta to the carbonyl group (Benzoate ring) |
| ~ 7.4 | Doublet (d) | 2H | Protons ortho to the chlorine atom (4-Chlorophenyl ring) |
| ~ 7.2 | Doublet (d) | 2H | Protons meta to the chlorine atom (4-Chlorophenyl ring) |

Note: Predicted chemical shifts are based on typical values for substituted aromatic esters. The exact values can vary depending on the solvent and spectrometer frequency.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ^{13}C NMR Spectral Data for **4-Chlorophenyl Benzoate**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------------------|
| ~ 165 | Carbonyl Carbon (C=O) |
| ~ 150 | C-O (4-Chlorophenyl ring) |
| ~ 134 | C-Cl (4-Chlorophenyl ring) |
| ~ 133 | Para-Carbon (Benzoate ring) |
| ~ 130 | Ortho-Carbons (Benzoate ring) |
| ~ 129.5 | Quaternary Carbon (Benzoate ring) |
| ~ 129 | Meta-Carbons (4-Chlorophenyl ring) |
| ~ 128.5 | Meta-Carbons (Benzoate ring) |
| ~ 123 | Ortho-Carbons (4-Chlorophenyl ring) |

Note: Predicted chemical shifts are based on typical values for substituted aromatic esters.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[4]

- Sample Preparation:
 - Accurately weigh 5-25 mg of **4-chlorophenyl benzoate** for ^1H NMR or 50-100 mg for ^{13}C NMR.[4][5]
 - Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl_3), in a clean NMR tube.[4][5]
 - Ensure complete dissolution by gentle vortexing.[4]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[4]
- Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve high resolution.[5]
- Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[5]
- ¹H NMR Acquisition: A standard single-pulse experiment is used. For quantitative analysis, a long relaxation delay (D1) of at least 5 times the longest T₁ is necessary.[4]
- ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectral Data for **4-Chlorophenyl Benzoate**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|--------------------------|---------------------|
| 3100-3000 | C-H Stretch | Aromatic Ring[6][7] |
| 1735-1750 | C=O Stretch | Ester[8][9] |
| 1600-1450 | C=C Stretch | Aromatic Ring[2][3] |
| 1270-1250 | C-O Stretch (asymmetric) | Ester |
| 1100-1000 | C-O Stretch (symmetric) | Ester |
| ~1090 | C-Cl Stretch | Aryl Halide |
| 900-675 | C-H Out-of-plane bend | Aromatic Ring[3][6] |

Experimental Protocol for IR Spectroscopy

For solid samples like **4-chlorophenyl benzoate**, the KBr pellet method is commonly employed.

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-chlorophenyl benzoate** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Transfer the fine powder into a pellet press.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.[10]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

Table 4: Mass Spectrometry Data for **4-Chlorophenyl Benzoate**

| m/z | Ion | Notes |
|---------|---|--|
| 232/234 | $[\text{C}_{13}\text{H}_9\text{ClO}_2]^+$ | Molecular ion (M^+). The $\text{M}+2$ peak at 234 with $\sim 1/3$ the intensity of M^+ is characteristic of the presence of one chlorine atom. |
| 128/130 | $[\text{C}_6\text{H}_4\text{ClO}]^+$ | Fragment from cleavage of the ester bond. |
| 105 | $[\text{C}_7\text{H}_5\text{O}]^+$ | Benzoyl cation, often the base peak due to its stability. [11] |
| 77 | $[\text{C}_6\text{H}_5]^+$ | Phenyl cation, from the loss of CO from the benzoyl cation. [11] |

Experimental Protocol for Mass Spectrometry

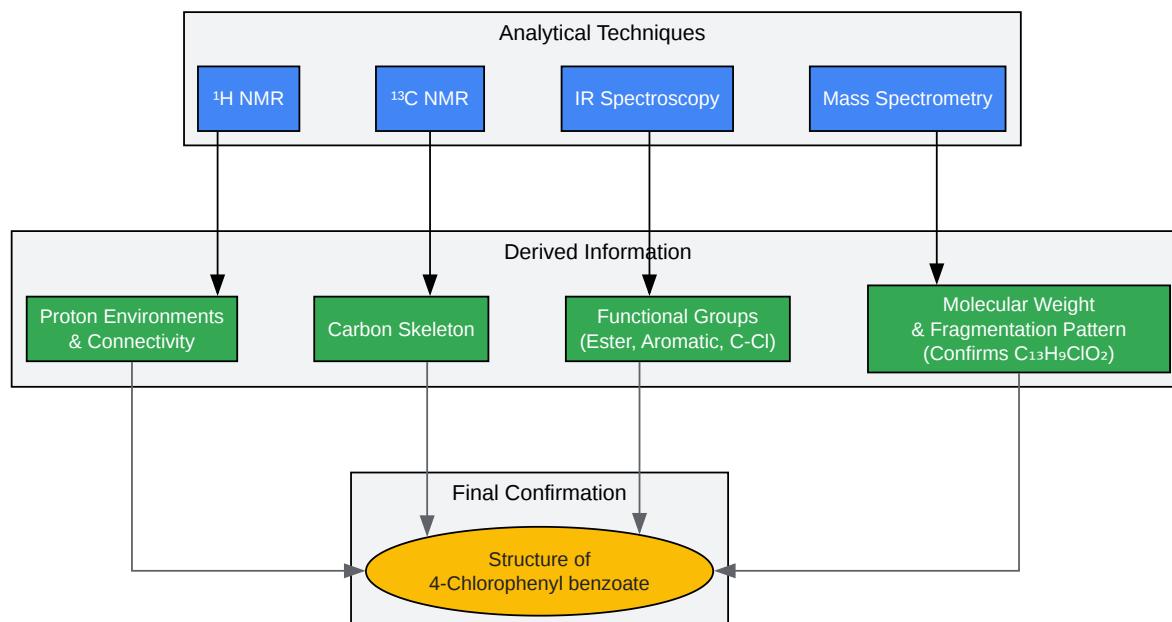
Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules.

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
 - The sample is vaporized in a high vacuum environment.
- Ionization (Electron Ionization - EI):
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M^+).
- Mass Analysis:

- The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Structural Confirmation Workflow

The complementary data from NMR, IR, and MS are integrated to confirm the structure of **4-chlorophenyl benzoate**, as illustrated in the following workflow diagram.



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Caption: Workflow for the structural elucidation of **4-Chlorophenyl benzoate**.

Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides unambiguous confirmation of the structure of **4-chlorophenyl benzoate**. The NMR spectra define the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (ester, aromatic rings), and mass spectrometry verifies the molecular weight and elemental formula, including the characteristic isotopic signature of chlorine. This guide serves as a detailed reference for the analytical characterization of this important chemical compound.

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